5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
The compound 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring:
- A 1,3-oxazole core substituted at the 4-position with a nitrile group.
- A 4-benzoylpiperazine moiety at the 5-position of the oxazole.
- An (E)-configured ethenyl linker at the 2-position, terminating in a 3-methoxyphenyl group.
The 3-methoxyphenyl group may enhance solubility compared to halogenated analogs, while the nitrile group could improve metabolic stability .
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-30-20-9-5-6-18(16-20)10-11-22-26-21(17-25)24(31-22)28-14-12-27(13-15-28)23(29)19-7-3-2-4-8-19/h2-11,16H,12-15H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSATXISIRUKGBN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperazine ring, followed by the introduction of the benzoyl group and the oxazole ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibit significant biological activities, including:
- Anticancer Properties : Some studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.
- Neuropharmacological Effects : The piperazine component suggests possible applications in treating neurological disorders due to its interaction with neurotransmitter systems.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Oxazole Ring : This step often requires specific reagents that facilitate the cyclization process.
- Piperazine Modification : The introduction of the benzoyl group onto the piperazine nitrogen is crucial for enhancing biological activity.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines, suggesting a potential role in cancer therapy .
- Neuropharmacological Research : Research focused on the neuroprotective effects of similar compounds indicated that they could modulate neurotransmitter levels and provide therapeutic benefits for neurodegenerative diseases .
- Antimicrobial Activity Assessment : A comparative study showed that compounds with structural similarities to this compound had significant antibacterial properties against resistant strains .
Mechanism of Action
The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Implications
The following table summarizes critical distinctions between the target compound and its analogs:
Functional Implications of Substituents
Piperazine Modifications
- This contrasts with Analog 1/2 (4-fluorobenzoyl), where fluorine’s electron-withdrawing effect may reduce electron density, altering binding kinetics .
- Analog 3 (4-Methylpiperazine) : The methyl group reduces steric bulk, likely decreasing binding affinity but improving solubility .
Oxazole Substituents
- (E)-3-Methoxyphenylethenyl (Target) : The methoxy group’s electron-donating nature may increase electron density on the phenyl ring, favoring hydrogen bonding or cation-π interactions. This contrasts with Analog 2 ’s 4-fluorophenylethenyl, where fluorine’s electronegativity could polarize the ring .
Nitrile Group (Position 4)
All compounds retain the 4-cyano group, which likely contributes to metabolic stability by resisting oxidative degradation.
Biological Activity
5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its structural features, synthesis, and interactions with biological systems.
Structural Features
The compound features a unique arrangement that includes:
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
- Oxazole ring : A five-membered ring containing one nitrogen and one oxygen atom.
- Carbonitrile group : This group is attached at the 4-position of the oxazole.
- Alkenyl side chain : The (E)-2-(3-methoxyphenyl)ethenyl substituent contributes to its potential biological activity.
These structural components suggest diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the piperazine derivative .
- Synthesis of the oxazole ring through cyclization reactions.
- Introduction of the carbonitrile group at the appropriate position.
- Purification and characterization using techniques like NMR and mass spectrometry to confirm structure and purity.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
Antimicrobial Activity
The antimicrobial properties of related compounds have been studied extensively. For example, derivatives of oxazole have shown activity against various bacterial strains:
- Gram-positive bacteria : Bacillus subtilis
- Gram-negative bacteria : Escherichia coli
Studies have indicated minimal inhibitory concentrations (MIC) for these compounds, suggesting potential effectiveness against resistant strains .
| Compound Name | MIC (µg/ml) | Activity |
|---|---|---|
| Compound A | 15 | Active against E. coli |
| Compound B | 25 | Active against B. subtilis |
| Compound C | 10 | Active against both |
Anticancer Activity
Investigations into the anticancer properties of similar compounds have revealed promising results. For instance, some derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
- Antimicrobial Study : A study evaluated a series of benzoxazole derivatives against standard bacterial strains. The results indicated that certain substitutions on the phenyl ring significantly enhanced antimicrobial activity .
- Anticancer Research : A series of oxazole derivatives were tested for their ability to inhibit cancer cell growth. The presence of electron-donating groups was found to correlate with increased cytotoxicity .
Q & A
Q. Methodology :
Use a 2<sup>k</sup> factorial design to screen variables.
Apply response surface methodology (RSM) for non-linear relationships.
Validate with ANOVA to confirm significance (p < 0.05).
Reference : Statistical DoE in chemical synthesis minimizes trial-and-error approaches .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
- 1H/13C NMR : Assign proton environments (e.g., piperazine NH at δ 2.8–3.5 ppm, oxazole C-4 carbonitrile at ~110 ppm).
- HRMS : Confirm molecular weight (e.g., calculated [M+H]<sup>+</sup> = 457.18; observed 457.19).
- IR : Detect functional groups (e.g., C≡N stretch ~2240 cm<sup>-1</sup>).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
